molecular formula C6H4F2N6O2S B2452230 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-72-4

5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2452230
CAS No.: 1946813-72-4
M. Wt: 262.19
InChI Key: REXMXAMDQBVLQZ-UHFFFAOYSA-N
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Description

5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a unique combination of a difluoromethyl group, a nitropyrazole ring, and a thiadiazole moiety, which contribute to its diverse chemical and biological properties.

Chemical Reactions Analysis

5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitropyrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different nucleophiles.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium or nickel complexes . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N6O2S/c7-5(8)13-3(14(15)16)1-2(12-13)4-10-11-6(9)17-4/h1,5H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXMXAMDQBVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C2=NN=C(S2)N)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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